1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate
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Overview
Description
1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate typically involves esterification reactions. One common method is the reaction between 4-(4-(hexyloxy)benzoyl)benzoic acid and 1-methylheptyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functional derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical studies.
Medicine: Potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release active components that interact with biological pathways. The hexyloxybenzoyl moiety may bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-(hexyloxy)benzoyl)benzoate
- Ethyl 4-(4-(hexyloxy)benzoyl)benzoate
- Propyl 4-(4-(hexyloxy)benzoyl)benzoate
Uniqueness
1-Methylheptyl (S)-4-(4-(hexyloxy)benzoyl)benzoate is unique due to its specific ester group and the presence of a hexyloxybenzoyl moiety. These structural features may confer distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
65242-72-0 |
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Molecular Formula |
C28H38O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[(2S)-octan-2-yl] 4-(4-hexoxybenzoyl)benzoate |
InChI |
InChI=1S/C28H38O4/c1-4-6-8-10-12-22(3)32-28(30)25-15-13-23(14-16-25)27(29)24-17-19-26(20-18-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m0/s1 |
InChI Key |
ATPGHKPPEFHGKX-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCC |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
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